Formation of Metolachlor Oxanilic Acid from S-Metolachlor: A Technical Guide
Formation of Metolachlor Oxanilic Acid from S-Metolachlor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the formation of Metolachlor Oxanilic Acid (OA), a significant metabolite of the widely used herbicide S-Metolachlor. This document details the metabolic pathways, presents quantitative data on formation kinetics, and provides detailed experimental protocols for studying this transformation.
Introduction
S-Metolachlor, the S-enantiomer of metolachlor, is a pre-emergent herbicide used to control annual grasses and some broadleaf weeds in a variety of crops.[1] Its environmental fate is of significant interest, with microbial degradation being the primary route of dissipation in soil.[2][3] This degradation leads to the formation of several metabolites, with Metolachlor Ethanesulfonic Acid (ESA) and Metolachlor Oxanilic Acid (OA) being two of the most prominent.[2] Understanding the formation of Metolachlor OA is crucial for assessing the environmental impact and persistence of S-Metolachlor.
Metabolic Pathway of S-Metolachlor to Metolachlor OA
The transformation of S-Metolachlor to Metolachlor OA is a multi-step process primarily mediated by soil microorganisms.[2] While the complete enzymatic pathway is complex and can vary between different microbial species, a general proposed pathway involves initial enzymatic modifications followed by cleavage and oxidation. Key enzyme families implicated in the initial steps of S-Metolachlor metabolism include cytochrome P450 monooxygenases (P450s) and glutathione S-transferases (GSTs).[4][5][6]
A proposed pathway involves the following key stages:
-
Initial Transformation: The degradation is often initiated by either O-demethylation of the methoxyethyl group, a reaction catalyzed by cytochrome P450 enzymes, or by conjugation of the chloroacetyl group with glutathione (GSH), mediated by GSTs.[4][5]
-
Dechlorination: A critical step is the removal of the chlorine atom from the chloroacetyl moiety. This can occur through hydrolytic or reductive processes mediated by microbial enzymes.[7]
-
Side-Chain Oxidation: Subsequent enzymatic reactions lead to the oxidation of the N-substituent. This can involve a series of hydroxylation and oxidation steps.
-
Formation of the Oxanilic Acid Moiety: The final steps involve the cleavage of the side chain and oxidation to form the oxanilic acid group, resulting in the formation of Metolachlor OA.
Quantitative Data on S-Metolachlor Degradation and Metolachlor OA Formation
The rate of S-Metolachlor degradation and subsequent formation of Metolachlor OA is influenced by various environmental factors, including soil type, temperature, moisture, and microbial activity. The dissipation of S-Metolachlor is often described by first-order kinetics, characterized by a half-life (DT50).
Table 1: Half-life (DT50) of S-Metolachlor in Soil under Various Conditions
| Soil Type | Temperature (°C) | Moisture Content | DT50 (days) | Reference |
| Sandy Loam | 25 | Field Capacity | 26.3 - 40.1 | [8] |
| Clay Loam | 20 | 60% WHC | 35.4 | [8] |
| Silt Loam | 10 | 80% WHC | 64.8 | [8] |
| Silt Loam | 25 | 80% WHC | 26.3 | [8] |
| Silt Loam | 35 | 80% WHC | 23.7 | [8] |
| Various | Field Conditions | Not Specified | 11.1 - 14.7 | [9] |
| Loamy Sand | Field Conditions | Not Specified | 39 - 63 | [10] |
Table 2: Formation and Concentration of Metolachlor OA in Environmental Samples
| Matrix | Initial S-Metolachlor Conc. | Metolachlor OA Conc. | Time Point | Reference |
| Runoff Water | Not Specified | 0.082 - 267 µg/L | Various | [11] |
| Soil | Not Specified | Detected | Not Specified | [12] |
| Groundwater | Not Specified | Detected | Not Specified | [3] |
Experimental Protocols
Soil Microcosm Incubation Study for Metolachlor OA Formation Kinetics
This protocol outlines a laboratory experiment to study the degradation of S-Metolachlor and the formation of Metolachlor OA in soil under controlled conditions.
Objective: To determine the dissipation kinetics of S-Metolachlor and the formation rate of Metolachlor OA in a specific soil type.
Materials:
-
Freshly collected and sieved (<2 mm) soil.
-
Analytical grade S-Metolachlor and Metolachlor OA standards.
-
Acetonitrile (HPLC grade).
-
Formic acid.
-
Deionized water.
-
Incubation vessels (e.g., 250 mL glass jars with screw caps).
-
Balance, vortex mixer, centrifuge, syringe filters (0.22 µm).
-
LC-MS/MS system.
Procedure:
-
Soil Characterization: Analyze the soil for pH, organic matter content, texture, and microbial biomass.
-
Microcosm Setup:
-
Weigh 100 g of soil (on a dry weight basis) into each incubation vessel.
-
Adjust the soil moisture to 60-80% of its water-holding capacity.
-
Prepare a stock solution of S-Metolachlor in a minimal amount of organic solvent (e.g., acetone) and spike the soil to achieve a desired concentration (e.g., 1-5 mg/kg). Ensure even distribution by thorough mixing.
-
Leave the vessels uncapped in a fume hood for a short period to allow the solvent to evaporate.
-
Seal the vessels and incubate in the dark at a constant temperature (e.g., 25°C).
-
-
Sampling:
-
At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 28, 42, and 60 days), destructively sample triplicate microcosms for each time point.
-
-
Extraction:
-
To a 10 g subsample of soil, add 20 mL of acetonitrile/water (80:20, v/v) with 0.1% formic acid.
-
Vortex vigorously for 2 minutes.
-
Sonicate for 15 minutes in an ultrasonic bath.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Collect the supernatant. Repeat the extraction process on the soil pellet and combine the supernatants.
-
Filter the combined supernatant through a 0.22 µm syringe filter into an autosampler vial.
-
-
LC-MS/MS Analysis:
-
Analyze the extracts for the concentrations of S-Metolachlor and Metolachlor OA using a validated LC-MS/MS method (see Protocol 4.3).
-
-
Data Analysis:
-
Plot the concentration of S-Metolachlor and Metolachlor OA over time.
-
Determine the dissipation kinetics of S-Metolachlor (e.g., by fitting to a first-order decay model to calculate the DT50).
-
Model the formation and decline of Metolachlor OA.
-
Isolation and Screening of S-Metolachlor-Degrading Microorganisms
Objective: To isolate and identify soil microorganisms capable of degrading S-Metolachlor.
Materials:
-
Soil sample with a history of S-Metolachlor application.
-
Minimal salts medium (MSM).
-
S-Metolachlor.
-
Agar.
-
Petri dishes, flasks, incubator, shaker.
-
Microscope.
-
DNA extraction kit and PCR reagents for microbial identification (16S rRNA for bacteria, ITS for fungi).
Procedure:
-
Enrichment Culture:
-
Inoculate 10 g of soil into 100 mL of MSM containing S-Metolachlor (e.g., 50 mg/L) as the sole carbon source.
-
Incubate at 28-30°C on a rotary shaker (150 rpm).
-
After 7-10 days, transfer an aliquot (10%) of the culture to fresh MSM with a higher concentration of S-Metolachlor (e.g., 100 mg/L). Repeat this step several times, gradually increasing the herbicide concentration.[7]
-
-
Isolation:
-
Serially dilute the final enrichment culture and spread plate onto MSM agar plates containing S-Metolachlor.
-
Incubate until distinct colonies appear.
-
Isolate morphologically different colonies and purify by re-streaking.
-
-
Screening for Degradation Ability:
-
Inoculate each pure isolate into liquid MSM with S-Metolachlor.
-
Incubate and periodically withdraw samples to analyze the disappearance of S-Metolachlor using LC-MS/MS.
-
A non-inoculated control should be included to account for abiotic degradation.
-
-
Identification of Potent Degraders:
-
Select the isolates that show significant degradation of S-Metolachlor.
-
Identify these isolates using morphological and molecular methods (e.g., 16S rRNA or ITS gene sequencing).
-
LC-MS/MS Method for Quantification of S-Metolachlor and Metolachlor OA
Objective: To provide a general LC-MS/MS method for the simultaneous quantification of S-Metolachlor and Metolachlor OA in soil or water extracts.[2][10][11]
Instrumentation:
-
Liquid Chromatograph coupled with a Tandem Mass Spectrometer (e.g., Triple Quadrupole).
-
Electrospray Ionization (ESI) source.
Chromatographic Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with 95% A, ramp to 5% A over 8 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5-10 µL.
Mass Spectrometry Conditions (Example):
-
Ionization Mode: ESI positive for S-Metolachlor, ESI negative for Metolachlor OA. A polarity switching method can be used.
-
MRM Transitions:
-
S-Metolachlor (Positive Mode): Precursor ion [M+H]+ → Product ion(s) (specific m/z values to be determined by infusion of standard).
-
Metolachlor OA (Negative Mode): Precursor ion [M-H]- → Product ion(s) (specific m/z values to be determined by infusion of standard).
-
-
Instrument Parameters: Optimize parameters such as capillary voltage, source temperature, desolvation gas flow, and collision energy for each analyte.
Quantification:
-
Prepare matrix-matched calibration standards to compensate for matrix effects.
-
The limit of quantification (LOQ) for both analytes is typically in the range of 0.02 to 2 µg/L in water and low µg/kg in soil.[9][11]
Conclusion
The formation of Metolachlor OA is a key process in the environmental fate of S-Metolachlor, driven primarily by microbial degradation in soil. The pathway involves a series of enzymatic reactions, including dechlorination and oxidation. The rate of this transformation is highly dependent on environmental conditions. The experimental protocols provided in this guide offer a framework for researchers to investigate the kinetics and mechanisms of Metolachlor OA formation, contributing to a better understanding of the environmental behavior of S-Metolachlor.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. scielo.br [scielo.br]
- 4. Metabolic Pathways for S-Metolachlor Detoxification Differ Between Tolerant Corn and Multiple-Resistant Waterhemp - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolic Pathways for S-Metolachlor Detoxification Differ Between Tolerant Corn and Multiple-Resistant Waterhemp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Isolation, Degradation Performance and Field Application of the Metolachlor-Degrading Fungus Penicillium oxalicum MET-F-1 [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. cdpr.ca.gov [cdpr.ca.gov]
- 11. Evaluation of dilute-and-shoot and solid-phase extraction methods for the determination of S-metolachlor and metolachlor-OA in runoff water samples by liquid chromatography tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
